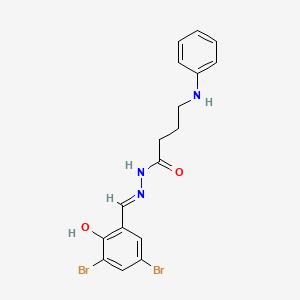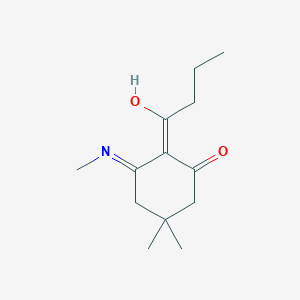![molecular formula C15H17N3O3S B6002923 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol](/img/structure/B6002923.png)
2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol involves the inhibition of protein kinase activity. This compound binds to the ATP-binding site of certain protein kinases, preventing them from phosphorylating their substrate proteins. This inhibition can be reversible or irreversible, depending on the specific kinase being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol are dependent on the specific protein kinase being targeted. In general, inhibition of protein kinase activity can lead to a variety of effects, including changes in cell proliferation, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects in certain contexts.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol in lab experiments include its specificity for certain protein kinases, its reversible or irreversible inhibition of kinase activity, and its potential as a tool for studying kinase function. However, there are also limitations to using this compound, including its potential off-target effects and the need for careful optimization of experimental conditions.
Orientations Futures
There are several future directions for research involving 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol. One direction involves the development of new analogs of this compound with improved specificity and potency for certain protein kinases. Another direction involves the use of this compound in combination with other inhibitors or drugs to achieve synergistic effects. Finally, further research is needed to fully understand the potential applications of this compound in various disease contexts.
Méthodes De Synthèse
The synthesis of 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has been achieved using various methods. One of the most common methods involves the reaction of 4-(allyloxy)phenol with ethylene sulfide to form 2-(4-allyloxyphenyl)thioethanol. This compound is then reacted with 2-bromoethylamine hydrobromide to form 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)ethanamine. Finally, this compound is reacted with 6-chloropyrimidine-4-amine to form 2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol.
Applications De Recherche Scientifique
2-({2-[4-(allyloxy)phenoxy]ethyl}thio)-6-amino-4-pyrimidinol has been used in various scientific research applications. One of the most common applications is as a tool for studying protein kinase activity. This compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in various cellular processes. By inhibiting these kinases, researchers can gain a better understanding of their function and develop new treatments for diseases that involve aberrant kinase activity.
Propriétés
IUPAC Name |
4-amino-2-[2-(4-prop-2-enoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-2-7-20-11-3-5-12(6-4-11)21-8-9-22-15-17-13(16)10-14(19)18-15/h2-6,10H,1,7-9H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQGZJDXOWPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-isopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6002844.png)
![2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6002856.png)

![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6002870.png)
![2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)nicotinic acid](/img/structure/B6002877.png)
![3-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002885.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6002892.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6002900.png)
![N'-(3-methoxypropyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6002901.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002903.png)
![2-(5-{[2-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6002912.png)
![N-(5-hydroxy-1,5-dimethylhexyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6002919.png)

